

Application Notes and Protocols for Combining IR-825 with Chemotherapy in Nanoparticles

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Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B15554104**

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Introduction

The convergence of nanotechnology with combination cancer therapy presents a promising frontier in oncology research. This document provides detailed application notes and protocols for the development and evaluation of nanoparticles co-loaded with the near-infrared (NIR) dye **IR-825** and a chemotherapeutic agent, focusing on doxorubicin (DOX) as a model drug. This combination leverages the principles of photothermal therapy (PTT) and chemotherapy to achieve a synergistic anti-tumor effect. **IR-825**, upon irradiation with NIR light, generates localized hyperthermia, which not only directly ablates cancer cells but also enhances the permeability of tumor vasculature and cell membranes, thereby increasing the intracellular concentration and efficacy of the co-delivered chemotherapeutic agent.^{[1][2]}

These protocols are designed to guide researchers through the synthesis, characterization, and in vitro/in vivo evaluation of this combination nanoparticle system.

Data Presentation: Nanoparticle Characteristics and In Vitro Efficacy

The following tables summarize typical quantitative data obtained from the characterization and in vitro evaluation of **IR-825** and doxorubicin co-loaded nanoparticles.

Table 1: Physicochemical Properties of Co-loaded Nanoparticles

Nanoparticle Formulation	Average Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Doxorubicin Loading Efficiency (%)	IR-825 Loading Efficiency (%)
PLGA-DOX-IR825	150 ± 15	0.15 ± 0.05	-25 ± 5	~70	~85
Liposome-DOX-IR825	120 ± 20	0.20 ± 0.07	-15 ± 7	~60	~80
Gold Nanoshells-DOX-IR825	180 ± 25	0.25 ± 0.08	-30 ± 6	~50	>90

Table 2: In Vitro Cytotoxicity (IC50 Values in $\mu\text{g}/\text{mL}$) in 4T1 Murine Breast Cancer Cells

Treatment Group	IC50 of Doxorubicin ($\mu\text{g}/\text{mL}$)
Free Doxorubicin	1.5 ± 0.3
DOX-IR825-NPs (No Laser)	2.5 ± 0.5
Free Doxorubicin + Laser	1.4 ± 0.2
DOX-IR825-NPs + NIR Laser	0.4 ± 0.1

Table 3: Doxorubicin Release Profile from PLGA-DOX-IR825 Nanoparticles

Time (hours)	Cumulative Release (%) - No NIR	Cumulative Release (%) - With NIR (808 nm, 1 W/cm ²)
1	10 ± 2	30 ± 5
6	25 ± 4	65 ± 7
12	40 ± 5	85 ± 8
24	55 ± 6	>95
48	70 ± 7	>95

Experimental Protocols

Protocol 1: Synthesis of IR-825 and Doxorubicin Co-loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles co-encapsulating **IR-825** and doxorubicin using a modified oil-in-water (o/w) single emulsion solvent evaporation method.[3][4]

Materials:

- Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 7,000-17,000)
- Doxorubicin hydrochloride (DOX)
- **IR-825**
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)
- Deionized water
- Magnetic stirrer
- Probe sonicator

- Centrifuge

Procedure:

- Preparation of the Organic Phase:

1. Dissolve 50 mg of PLGA in 2 mL of DCM.
2. Add 5 mg of doxorubicin and 2 mg of **IR-825** to the PLGA solution.
3. Sonicate the mixture for 5 minutes in an ice bath to ensure complete dissolution and dispersion.

- Emulsification:

1. Add the organic phase dropwise to 10 mL of a 2% PVA solution under constant magnetic stirring (800 rpm).
2. Immediately after the addition, sonicate the mixture using a probe sonicator for 3 minutes at 40% amplitude in an ice bath to form a stable o/w emulsion.

- Solvent Evaporation:

1. Leave the emulsion under magnetic stirring at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

- Nanoparticle Collection and Purification:

1. Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
2. Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water.
3. Repeat the washing step twice to remove unencapsulated drugs and excess PVA.

- Lyophilization and Storage:

1. Resuspend the final nanoparticle pellet in a small volume of deionized water.

2. Freeze the nanoparticle suspension at -80°C and then lyophilize for 48 hours.
3. Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential:

- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
 - Disperse the lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.
 - Vortex the suspension for 1 minute.
 - Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a Zetasizer instrument.

2. Drug Loading Content and Encapsulation Efficiency:

- Method: UV-Vis Spectrophotometry.
- Procedure:
 - To determine the amount of encapsulated DOX and **IR-825**, dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
 - Measure the absorbance at the respective maximum absorption wavelengths for DOX (~480 nm) and **IR-825** (~820 nm).
 - Calculate the concentration using a standard calibration curve for each compound.
 - Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
 - Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytotoxicity of the nanoparticles on a selected cancer cell line (e.g., 4T1, MCF-7).[5]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- Free DOX, blank nanoparticles, and DOX-IR825-NPs
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader
- NIR Laser (808 nm)

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treatment:
 - Prepare serial dilutions of free DOX, blank nanoparticles, and DOX-IR825-NPs in the cell culture medium.
 - Replace the old medium with 100 μ L of the prepared solutions. Include untreated cells as a control.
- Incubation: Incubate the plates for 24 hours.

- NIR Irradiation: For the photothermal therapy groups, expose the designated wells to an 808 nm NIR laser at a power density of 1 W/cm² for 5 minutes.
- MTT Assay:
 - After another 24 hours of incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 15 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 4: In Vivo Tumor Inhibition Study

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of the nanoparticles in a tumor-bearing mouse model.[2][6]

Materials:

- Female BALB/c nude mice (4-6 weeks old)
- Cancer cell line (e.g., 4T1)
- PBS, free DOX, blank nanoparticles, DOX-IR825-NPs
- NIR Laser (808 nm)
- Calipers

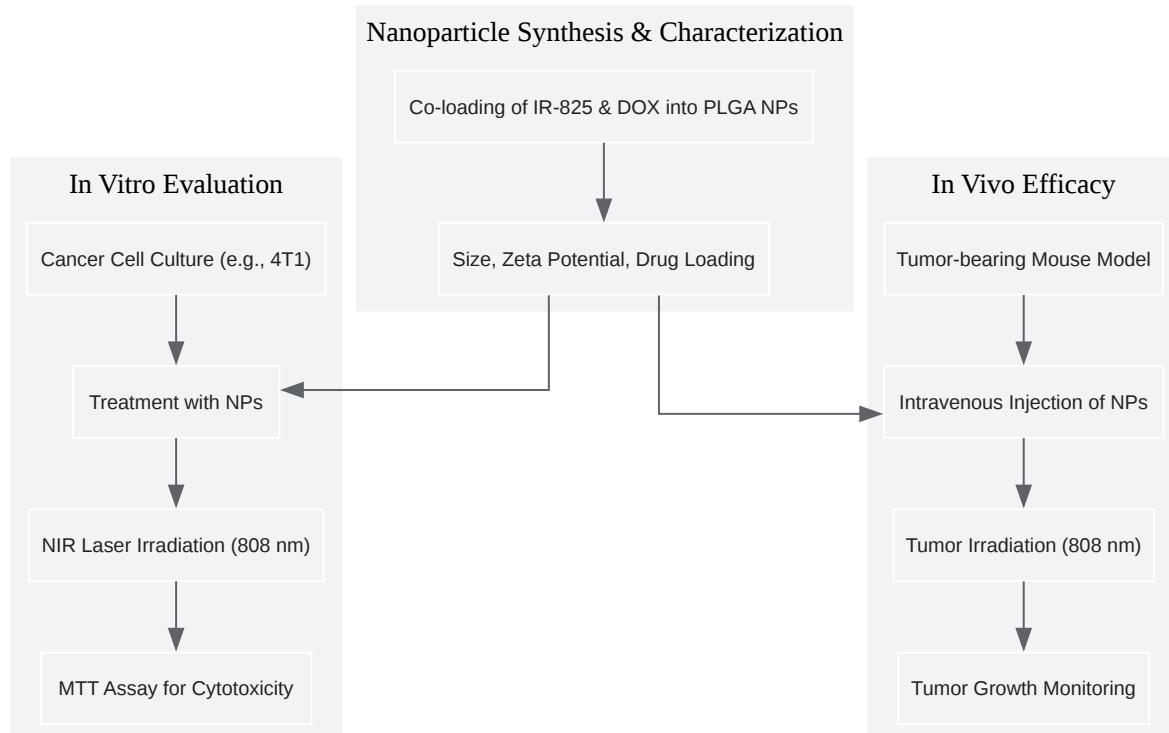
Procedure:

- Tumor Inoculation: Subcutaneously inject 1×10^6 cancer cells into the right flank of each mouse.

- Tumor Growth: Allow the tumors to grow to a volume of approximately 100 mm³.
- Grouping and Treatment:
 - Randomly divide the mice into the following groups (n=5 per group):
 1. PBS (Control)
 2. Free DOX
 3. Blank NPs + Laser
 4. DOX-IR825-NPs (No Laser)
 5. DOX-IR825-NPs + Laser
 - Administer the treatments via tail vein injection at a DOX-equivalent dose (e.g., 5 mg/kg).
- Photothermal Therapy:
 - At 24 hours post-injection, irradiate the tumors of the laser-treated groups with an 808 nm NIR laser (1 W/cm²) for 10 minutes.
- Monitoring:
 - Measure the tumor volume and body weight of the mice every two days for a specified period (e.g., 14 days).
 - Tumor Volume (V) = (Length x Width²) / 2
- Euthanasia and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

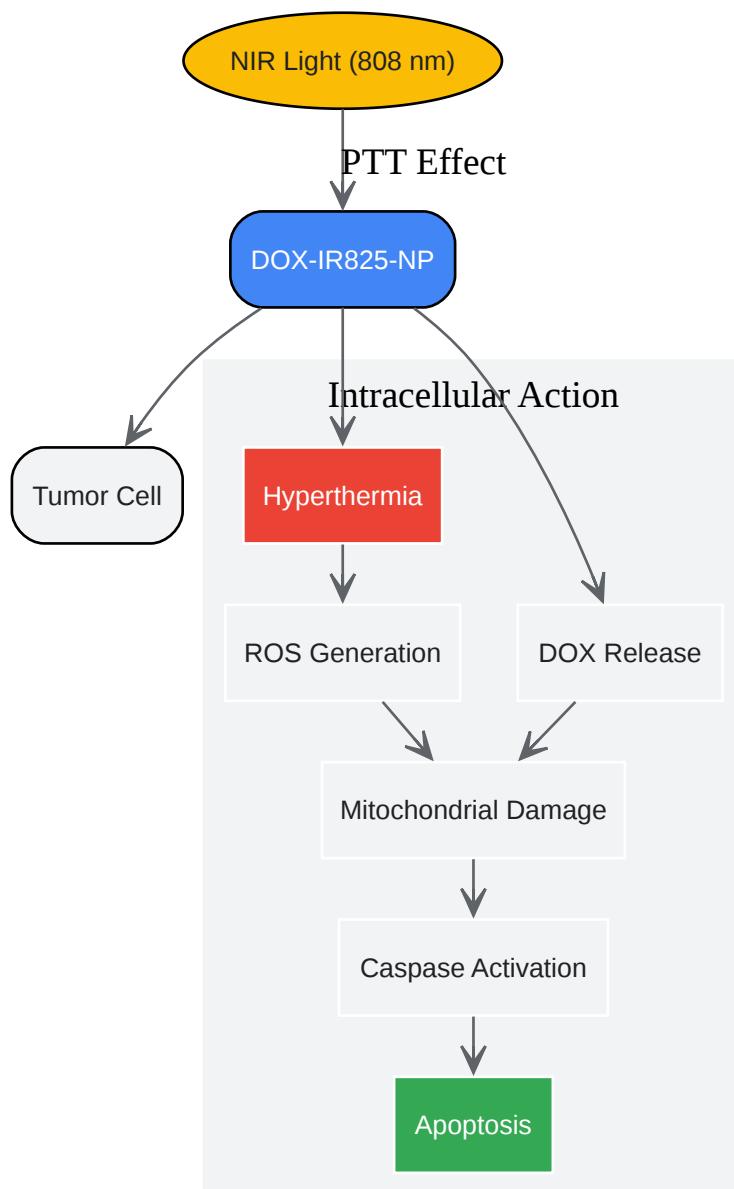
Visualizations

Experimental Workflow

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Caption: Experimental workflow for nanoparticle synthesis, characterization, and evaluation.

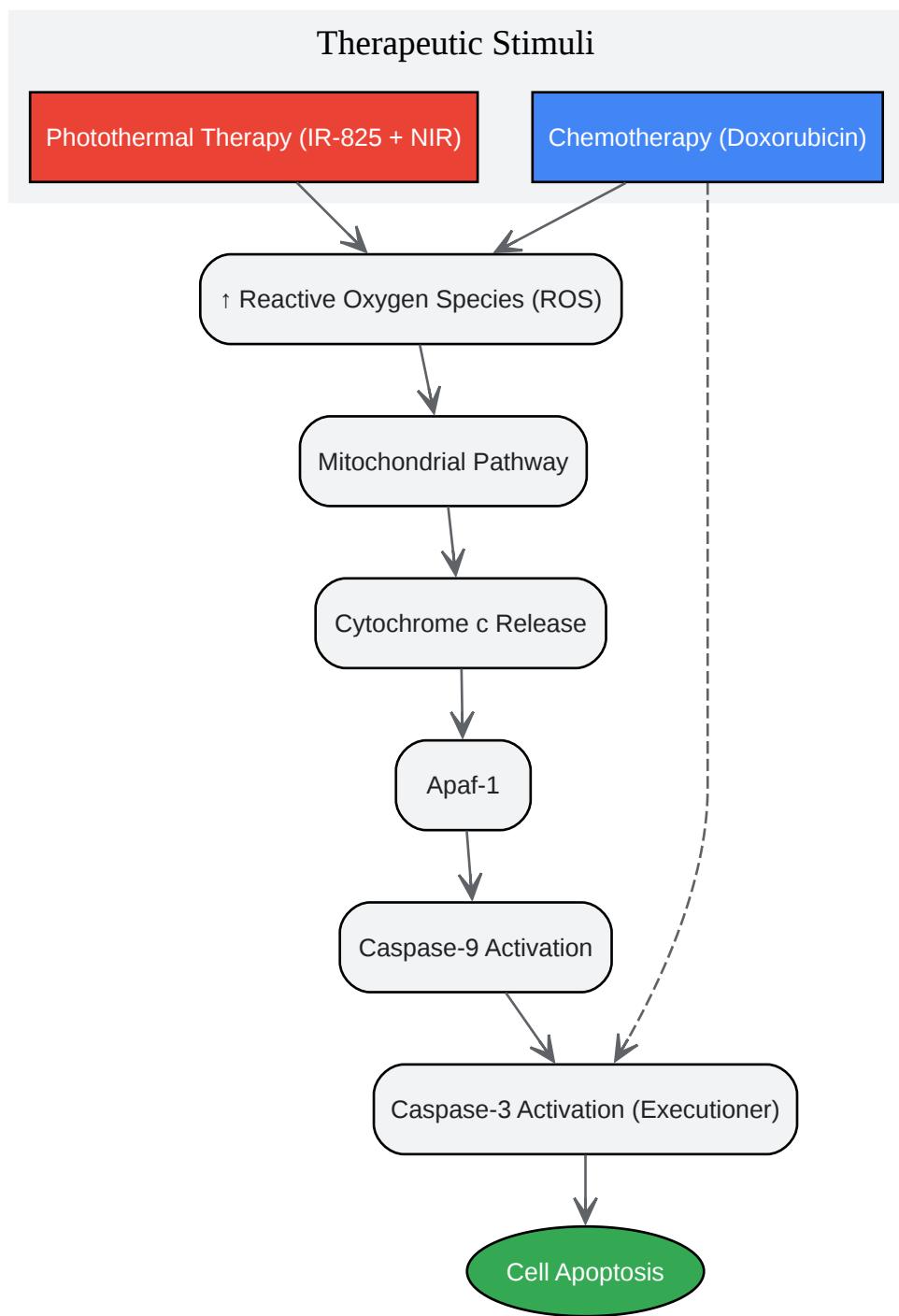
Mechanism of Synergistic Action



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Caption: Synergistic mechanism of chemo-photothermal therapy leading to apoptosis.

Apoptosis Signaling Pathway



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Caption: Apoptosis signaling cascade activated by combined therapy.

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